Methyl 3-chloro-5-[4-(hydroxymethyl)phenyl]benzoate
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Overview
Description
Methyl 3-chloro-5-[4-(hydroxymethyl)phenyl]benzoate: is a chemical compound characterized by its molecular structure, which includes a benzene ring substituted with a chloro group, a hydroxymethyl group, and a methoxy carbonyl group
Synthetic Routes and Reaction Conditions:
Bromination and Subsequent Reactions: The compound can be synthesized through the bromination of methyl benzoate followed by a series of reactions including hydrolysis, chlorination, and methylation.
Suzuki-Miyaura Coupling: This method involves the cross-coupling of a boronic acid derivative with a halogenated benzene derivative under palladium catalysis.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches using large reactors to ensure consistency and quality.
Continuous Flow Chemistry: This method is gaining popularity due to its efficiency and scalability, allowing for continuous production of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can be performed to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different substituents on the benzene ring.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and in the study of reaction mechanisms. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which may include binding to enzymes or receptors, inhibiting or activating biological processes, and interacting with cellular components.
Comparison with Similar Compounds
Methyl 3,5-dichloro-4-hydroxybenzoate: Similar in structure but with different substituents.
Methyl 3-chloro-4-hydroxybenzoate: Similar chloro and hydroxymethyl groups but different positions on the benzene ring.
This comprehensive overview provides a detailed understanding of Methyl 3-chloro-5-[4-(hydroxymethyl)phenyl]benzoate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 3-chloro-5-[4-(hydroxymethyl)phenyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-19-15(18)13-6-12(7-14(16)8-13)11-4-2-10(9-17)3-5-11/h2-8,17H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPDVVMSSIWJRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)CO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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